6-Bromo-1-methylpyrazin-2-one
Description
Historical and Current Significance of Pyrazinone Derivatives in Organic Synthesis and Drug Discovery
Pyrazinones, or more specifically 2(1H)-pyrazinones, represent a significant class of heterocyclic compounds that are found in a variety of natural products and have been identified as crucial building blocks in the development of pharmaceuticals. rsc.org The pyrazinone core is a six-membered ring containing two nitrogen atoms, and its derivatives have demonstrated a wide array of biological activities. rsc.orgnih.gov
Historically, natural products containing the pyrazinone skeleton, such as deoxyaspergillic acid and flavacol (B1615448) isolated from Aspergillus flavus, have drawn the attention of chemists. rsc.org More complex examples include the marine sponge-derived dragmacidin D and the peptidyl metabolite JBIR-56. rsc.org The presence of this scaffold in nature hints at its evolutionary selection for biological interaction.
In modern drug discovery, synthetic pyrazinone derivatives have emerged as potent therapeutic agents. A prime example is Favipiravir, an antiviral drug approved for influenza and investigated for its potential against other viruses like Ebola and COVID-19. rsc.org Other synthetic derivatives have been developed as inhibitors for a range of enzymes, demonstrating the versatility of the pyrazinone scaffold in targeting various disease pathways. rsc.org For instance, BMS-764459 is a potent antagonist of the corticotropin-releasing factor-1 (CRF1) receptor, which is linked to depression and anxiety disorders. rsc.org The World Health Organization's Model List of Essential Medicines has included several pyrazine-containing drugs, such as the anticancer agent Bortezomib and the antitubercular drug Pyrazinamide, underscoring the therapeutic importance of this heterocyclic family. nih.gov
The utility of pyrazinones also extends to organic synthesis, where they serve as versatile intermediates for creating complex molecules and libraries of compounds for high-throughput screening. rsc.org
Table 1: Examples of Bioactive Pyrazinone Derivatives
| Compound Name | Origin/Type | Noted Biological Activity/Application | Reference |
| Favipiravir | Synthetic | Antiviral (Influenza, Ebola, COVID-19) | rsc.org |
| Bortezomib | Synthetic | Anticancer (Multiple Myeloma), Proteasome Inhibitor | nih.gov |
| Pyrazinamide | Synthetic | Antitubercular | nih.gov |
| BMS-764459 | Synthetic | CRF1 Receptor Antagonist (Depression, Anxiety) | rsc.org |
| Deoxyaspergillic acid | Natural Product | Antibacterial | rsc.org |
| Flavacol | Natural Product | Antibacterial | rsc.org |
| Dragmacidin D | Natural Product | Antitumor, Antiviral | rsc.org |
Overview of Halogenated Nitrogen Heterocycles as Synthetic Intermediates and Bioactive Scaffolds
Halogenated nitrogen heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom and one or more halogen atoms (fluorine, chlorine, bromine, or iodine). nih.gov These molecules are of immense importance in synthetic and medicinal chemistry. The inclusion of a halogen atom into a heterocyclic scaffold can significantly alter its physical, chemical, and biological properties.
From a synthetic perspective, the halogen atom serves as a highly versatile functional handle. It is an excellent leaving group in nucleophilic substitution reactions and, more importantly, provides a reactive site for a wide array of metal-catalyzed cross-coupling reactions. nih.gov Techniques such as Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck couplings allow for the efficient formation of new carbon-carbon and carbon-heteroatom bonds at the halogenated position. This capability enables chemists to readily diversify the heterocyclic core, creating libraries of new compounds by introducing a wide range of substituents. This modular approach is a cornerstone of modern drug discovery, allowing for the systematic exploration of a compound's structure-activity relationship (SAR). researchgate.net
From a medicinal chemistry standpoint, halogenation can have profound effects on a molecule's bioactivity. Halogen atoms can increase a compound's metabolic stability, improve its membrane permeability, and enhance its binding affinity to biological targets through halogen bonding and other non-covalent interactions. mdpi.com The strategic placement of halogens is a common tactic used to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. Many marketed drugs contain halogenated heterocyclic motifs, highlighting their value in creating effective therapeutic agents.
Rationale for In-depth Academic Investigation of 6-Bromo-1-methylpyrazin-2-one
The specific compound this compound is, based on available literature, an under-investigated molecule. However, a strong rationale for its in-depth academic study can be constructed based on the established value of its constituent chemical features.
First, it possesses the 2(1H)-pyrazinone core, a scaffold with proven and diverse biological relevance, as detailed in section 1.1. This core structure provides a validated starting point for the design of new bioactive molecules.
Second, the presence of a bromine atom at the 6-position is of critical synthetic importance. This bromo-substituent makes the molecule an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. researchgate.net This allows this compound to serve as a versatile building block. It can be readily coupled with a vast array of boronic acids (Suzuki coupling), organostannanes (Stille coupling), terminal alkynes (Sonogashira coupling), and other reagents to generate a large and diverse library of novel pyrazinone derivatives. Each new derivative could then be screened for potential biological activity against a multitude of therapeutic targets.
Third, the methyl group at the N-1 position provides steric and electronic influence while also blocking one potential site of reactivity, which can simplify the outcomes of subsequent chemical transformations.
Therefore, this compound represents a significant opportunity for chemical and pharmacological exploration. It is a synthetically tractable platform for the generation of novel chemical entities based on a privileged heterocyclic scaffold. Its systematic functionalization and subsequent biological evaluation could lead to the discovery of new lead compounds for drug development across various therapeutic areas. The lack of extensive research on this specific compound makes it a promising and open area for academic and industrial investigation.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₅BrN₂O | nih.gov |
| Molecular Weight | 189.01 g/mol | sigmaaldrich.com |
| IUPAC Name | This compound | nih.gov |
| CAS Number | Not Available | |
| PubChem CID | 130644077 | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C5H5BrN2O |
|---|---|
Molecular Weight |
189.01 g/mol |
IUPAC Name |
6-bromo-1-methylpyrazin-2-one |
InChI |
InChI=1S/C5H5BrN2O/c1-8-4(6)2-7-3-5(8)9/h2-3H,1H3 |
InChI Key |
OMQZNYHUUGHSCD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=CC1=O)Br |
Origin of Product |
United States |
Synthetic Methodologies and Novel Approaches for 6 Bromo 1 Methylpyrazin 2 One and Its Analogous Pyrazinones
De Novo Synthesis Strategies for the Construction of the Pyrazinone Ring System
The fundamental construction of the pyrazinone core can be achieved through various de novo synthetic routes, which involve the formation of the heterocyclic ring from acyclic precursors.
Cyclocondensation Reactions Employing Appropriate Precursors
Cyclocondensation reactions are a cornerstone in the synthesis of pyrazinone rings. These reactions typically involve the condensation of two or more molecules to form a cyclic product with the elimination of a small molecule, such as water.
One of the most established methods for synthesizing 2(1H)-pyrazinones is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. nih.gov This method, first reported by R. G. Jones in 1949, has been refined over the years to optimize reaction conditions and improve regioselectivity. nih.gov For instance, the reaction of an α-amino acid amide with an unsymmetrical 1,2-dicarbonyl compound like methylglyoxal (B44143) can lead to the formation of either the 5-methyl or 6-methyl-2(1H)-pyrazinone isomer. nih.gov The regiochemical outcome can be influenced by the reaction conditions; for example, the presence of sodium bisulfite can favor the formation of the 6-methyl isomer. nih.gov
Another classical approach involves the condensation of an α-amino ketone or α-amino aldehyde with an α-haloacetyl halide. nih.gov This method, pioneered by Tota and Elderfield, allows for the synthesis of 5,6-disubstituted and 3,5,6-trisubstituted 2(1H)-pyrazinones. nih.gov The initial condensation product, a ketoamide, is then treated with ammonia (B1221849) to facilitate ring closure and subsequent air oxidation to yield the pyrazinone. nih.gov
More broadly, cyclocondensation reactions are widely employed in the synthesis of various polyazaheterocycles. For example, pyrazinones and quinoxalinones can be obtained from the reaction of glyoxalates with ethylenediamine (B42938) and 1,2-phenylenediamine derivatives. nih.gov The regiochemistry of these reactions can be complex, and computational methods like DFT-B3LYP calculations are often used to predict and explain the observed product distribution. nih.gov
| Precursor 1 | Precursor 2 | Product Type | Reference |
| α-Amino acid amide | 1,2-Dicarbonyl compound | 2(1H)-Pyrazinone | nih.gov |
| α-Amino ketone/aldehyde | α-Haloacetyl halide | Substituted 2(1H)-Pyrazinone | nih.gov |
| Glyoxalates | Ethylenediamine | Pyrazinone | nih.gov |
Strategic Introduction of Halogen Substituents, including Bromination, onto the Pyrazinone Core
The introduction of halogen atoms, such as bromine, onto the pyrazinone ring is a critical step in the synthesis of compounds like 6-bromo-1-methylpyrazin-2-one. This can be achieved either during the de novo synthesis or by post-synthetic modification of a pre-formed pyrazinone core.
A direct approach involves the use of halogenated starting materials in cyclocondensation reactions. For instance, a synthesis of 6-bromoimidazo[1,2-a]pyridine, a related heterocyclic system, utilizes 2-amino-5-bromopyridine (B118841) as a key precursor, which undergoes reaction with a chloroacetaldehyde (B151913) solution. google.com This highlights the strategy of incorporating the halogen atom at an early stage of the synthetic sequence.
Alternatively, direct halogenation of an existing pyrazinone ring can be performed. For example, the bromination of 1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone at ambient temperature yields the corresponding 6-bromo derivative. nih.gov In some cases, quenching a reaction mixture with a halogenating agent like bromine (Br₂) can introduce a bromine atom onto the heterocyclic ring. nih.gov
Functionalization and Derivatization of Existing Pyrazinone Cores
Once the pyrazinone ring system is established, further modifications can be introduced to generate a diverse range of analogs. These functionalization strategies are crucial for exploring the structure-activity relationships of pyrazinone-based compounds.
Regioselective Functionalization Techniques for 1-Methylpyrazin-2(1H)-ones
The regioselective functionalization of 1-methylpyrazin-2(1H)-ones is a key challenge in their synthetic chemistry. The pyrazinone ring possesses multiple reactive sites, and controlling the position of substitution is paramount.
Research has demonstrated that the reaction of 6-chloro-1-methylpyrazin-2(1H)-one with Grignard reagents, followed by quenching with various electrophiles, provides a pathway to 3,6-difunctionalized 1-methylpyrazin-2(1H)-ones. nih.gov This regioselective three-component reaction is a powerful tool for introducing diverse substituents at specific positions on the pyrazinone core. nih.gov The development of such regioselective methods is essential for the targeted synthesis of complex pyrazinone derivatives. nih.gov
Exploration of Tele-Nucleophilic Substitution of Hydrogen (SNH) in Pyrazinone Systems
A particularly innovative approach to pyrazinone functionalization is the tele-nucleophilic substitution of hydrogen (SNH). This reaction allows for the substitution of a hydrogen atom at a position remote from the initial site of nucleophilic attack.
The reaction of 6-chloro-1-methylpyrazin-2(1H)-one with Grignard reagents exemplifies this process. nih.gov The nucleophilic Grignard reagent initially adds to the pyrazinone ring, forming an anionic σH adduct. nih.gov This intermediate can then be trapped by an electrophile before the elimination of a hydride ion occurs. nih.gov This represents the first example of a tele-SNH reaction where the intermediate adduct is quenched by electrophiles other than a proton. nih.gov This methodology opens up new avenues for the synthesis of functionalized pyrazin-2(1H)-ones. nih.govurfu.ru
Application of Organometallic Reagents for Pyrazinone Modification, e.g., Grignard Reagents
Organometallic reagents, particularly Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful nucleophiles widely used in organic synthesis to form new carbon-carbon bonds. libretexts.orgyoutube.comlibretexts.org Their utility extends to the modification of heterocyclic systems like pyrazinones.
As discussed previously, Grignard reagents play a crucial role in the tele-SNH functionalization of 6-chloro-1-methylpyrazin-2(1H)-one. nih.gov The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and capable of attacking electrophilic centers in the pyrazinone ring. libretexts.orglibretexts.org The choice of the organometallic reagent and the reaction conditions can significantly influence the outcome of the reaction. For instance, the addition of Grignard and organozinc reagents to aziridine-2-carboxaldehydes, another class of heterocyclic compounds, exhibits high stereoselectivity that can be tuned by the choice of protecting groups and reaction parameters. nih.gov
The reactivity of organometallic reagents necessitates the use of anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) to prevent their decomposition. libretexts.org These solvents also play a role in stabilizing the organometallic species through coordination. libretexts.orglibretexts.org
| Reagent Type | Application in Pyrazinone Chemistry | Key Features | Reference |
| Grignard Reagents | Tele-SNH reactions, regioselective functionalization | Strong nucleophiles, require aprotic solvents | nih.govlibretexts.org |
| Organolithium Reagents | Potential for nucleophilic addition | Highly reactive, strong bases | libretexts.orglibretexts.org |
| Organozinc Reagents | Potential for stereoselective additions | Milder than Grignard reagents | nih.gov |
Electrophilic Quenching Reactions to Introduce Diverse Functionalities into Pyrazinone Derivatives
The functionalization of the pyrazinone core can be effectively achieved through electrophilic quenching of anionic intermediates. This strategy allows for the introduction of a wide array of functionalities onto the heterocyclic ring. A key example involves a regioselective three-component reaction, which represents a significant instance of a tele-nucleophilic substitution of hydrogen (SNH). nih.gov In this process, an anionic σH adduct, formed from the reaction of a pyrazinone with a Grignard reagent, is trapped by an electrophile before the typical elimination step can occur. nih.gov
This method has been demonstrated on analogs such as 6-chloro-1-methylpyrazin-2(1H)-one. The reaction with a Grignard reagent, followed by the addition of an electrophile, leads to the formation of 3,6-difunctionalized 1-methylpyrazin-2(1H)-ones. nih.gov The choice of the electrophile is crucial for the final product. For instance, quenching the reaction intermediate with powerful electrophiles like iodine (I₂) or bromine (Br₂) provides a direct pathway to introduce a halogen at the 5-position, yielding compounds like 5-bromo-6-chloro-1-methylpyrazin-2(1H)-one. nih.gov This highlights the potential of electrophilic quenching to install a handle for further chemical transformations.
| Starting Material | Reagents | Electrophile | Product |
| 6-chloro-1-methylpyrazin-2(1H)-one | 1. Grignard Reagent | 2. Various Electrophiles | 3,6-difunctionalized 1-methylpyrazin-2(1H)-ones |
| 6-chloro-1-methylpyrazin-2(1H)-one | 1. Grignard Reagent | 2. Iodine (I₂) | 3-functionalized 6-chloro-1-methylpyrazin-2(1H)-one |
| 6-chloro-1-methylpyrazin-2(1H)-one | 1. Grignard Reagent | 2. Bromine (Br₂) | 5-bromo-6-chloro-1-methylpyrazin-2(1H)-one |
Advanced Synthetic Transformations of the Bromine Moiety on the Pyrazinone Skeleton
The bromine atom on the this compound scaffold is not merely a static feature but a versatile functional group that serves as a linchpin for a variety of advanced synthetic transformations. Its presence enables a wide range of reactions that facilitate the construction of more complex molecular architectures.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) for Carbon-Carbon and Carbon-Heteroatom Bond Formation
Transition-metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and the pyrazine (B50134) scaffold is an excellent substrate for these transformations. rsc.org The bromine atom in this compound makes it an ideal electrophilic partner for numerous palladium-catalyzed reactions.
Suzuki-Miyaura Coupling: This reaction is a powerful method for creating carbon-carbon bonds by coupling an organohalide with an organoboron species, such as a boronic acid or ester, using a palladium catalyst and a base. wikipedia.orglibretexts.org The Suzuki reaction has been successfully applied to activated bromopyrazines to introduce aryl or vinyl substituents. rsc.orgbeilstein-journals.org The reaction's utility is enhanced by its mild conditions and tolerance for a wide variety of functional groups. nih.gov For instance, the coupling of a bromo-heterocycle with phenylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as sodium carbonate can yield the corresponding phenyl-substituted heterocycle. beilstein-journals.org
Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org This method has been used to functionalize various bromo-heterocycles, demonstrating its applicability for creating C(sp²)-C(sp) bonds on scaffolds like this compound. beilstein-journals.orgresearchgate.net The reaction conditions are generally mild, allowing for the synthesis of complex molecules. wikipedia.org
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a direct route to vinylated pyrazinones from this compound. The process is a cornerstone of C-C bond formation and has been applied to a wide range of N-heteroaryl halides. nih.gov However, challenges such as dehalogenation can occur, particularly with bromo derivatives, which sometimes necessitates careful optimization of reaction conditions. beilstein-journals.org
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is the premier method. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides and a wide variety of amine coupling partners. researchgate.netlibretexts.org The reaction has proven effective for the derivatization of halo-pyrazinones, for example, in the N-arylation at the 3-position of a 3,5-dichloro-2(1H)-pyrazinone using a palladium acetate (B1210297) catalyst with a suitable phosphine (B1218219) ligand like Xantphos. nih.gov This demonstrates the high potential for converting this compound into its 6-amino-substituted derivatives.
| Coupling Reaction | Reagents | Catalyst System | Bond Formed |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid/Ester, Base (e.g., K₂CO₃, Cs₂CO₃) | Pd(0) catalyst (e.g., Pd(dppf)Cl₂, CataCXium A) | C-C (sp²-sp²), C-C (sp²-sp³) |
| Sonogashira | Terminal Alkyne, Amine Base (e.g., Et₃N) | Pd(0) catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI) | C-C (sp²-sp) |
| Heck | Alkene, Base (e.g., Et₃N) | Pd(0) catalyst (e.g., Pd(OAc)₂) | C-C (vinyl) |
| Buchwald-Hartwig | Primary/Secondary Amine, Base (e.g., NaOtBu) | Pd(0)/Pd(II) catalyst, Phosphine Ligand (e.g., BINAP, Xantphos) | C-N |
Nucleophilic Aromatic Substitution of Bromine on the Pyrazinone Ring
Nucleophilic aromatic substitution (SNAr) offers a classic, metal-free pathway for functionalizing aromatic and heteroaromatic rings. masterorganicchemistry.com The reaction is particularly effective on electron-poor aromatic systems, where a nucleophile replaces a leaving group. masterorganicchemistry.com The pyrazinone ring is inherently electron-deficient, which facilitates this type of transformation.
In an SNAr reaction, a potent nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a negatively charged intermediate known as a Meisenheimer complex. researchgate.net The aromaticity is subsequently restored upon the expulsion of the bromide ion. The presence of electron-withdrawing groups on the ring, particularly those positioned ortho or para to the leaving group, significantly accelerates the reaction rate. masterorganicchemistry.com For pyrazinone derivatives, this pathway has been shown to be viable. For example, the halogen atom at position 3 of a pyrazinedione can undergo nucleophilic substitution by amines. nih.gov Similarly, this compound is expected to react with various strong nucleophiles, such as alkoxides, thiolates, and amines, under suitable conditions to yield the corresponding substituted pyrazinones. A key feature of SNAr is the leaving group ability, where, counterintuitively for this mechanism, fluoride (B91410) is often a better leaving group than heavier halides due to its strong electron-withdrawing inductive effect which stabilizes the rate-determining transition state. masterorganicchemistry.comyoutube.com
Reductive Debromination as a Synthetic Pathway
While often viewed as a side reaction to be avoided, particularly in metal-catalyzed couplings, reductive dehalogenation can be harnessed as a deliberate synthetic strategy. beilstein-journals.org This process involves the removal of the bromine atom and its replacement with a hydrogen atom, effectively converting this compound into 1-methylpyrazin-2-one.
This transformation can be achieved under various reductive conditions. For instance, palladium-catalyzed reactions in the presence of a base and a hydrogen source, but in the absence of a suitable coupling partner, can lead to hydrodebromination. rsc.org Specific conditions, such as high temperatures and high-energy inputs like ball-milling, in the presence of a base, have been shown to promote dehalogenation. beilstein-journals.org Alternatively, classical reducing agents can be employed. The reductive debromination of α-bromo ketones has been accomplished using reagents like N,N-dimethylaniline, illustrating a potential metal-free pathway. chimia.ch This synthetic step can be valuable for producing the parent pyrazinone scaffold from its brominated precursor, which might be more accessible or serve as a key intermediate in a multi-step synthesis.
Chemical Reactivity, Reaction Mechanisms, and Computational Insights into 6 Bromo 1 Methylpyrazin 2 One Derivatives
Investigation of the Reactivity Profile of the Bromine Substituent on the Pyrazinone Ring
The bromine atom at the C6 position is a key functional handle for the chemical modification of 6-Bromo-1-methylpyrazin-2-one. Its reactivity is dominated by reactions where it acts as a leaving group, primarily through halogen exchange or nucleophilic displacement pathways, including transition-metal-catalyzed cross-coupling reactions.
Halogen exchange reactions, such as the Finkelstein reaction, provide a method for converting bromo-substituted aromatics and heterocycles into other halo-derivatives. lumenlearning.commasterorganicchemistry.com These are typically SN2-type reactions involving the exchange of one halogen for another. masterorganicchemistry.com
The classic Finkelstein reaction involves treating an alkyl bromide with sodium iodide in acetone, where the precipitation of the less soluble sodium bromide drives the equilibrium towards the iodo-alkane product. masterorganicchemistry.com For aryl halides, including bromopyrazinones, this direct SN2 displacement is generally not feasible due to the high energy required to attack the sp²-hybridized carbon.
However, metal-catalyzed variants, often referred to as "aromatic Finkelstein reactions," can facilitate this exchange. lumenlearning.commasterorganicchemistry.com These reactions proceed through different mechanistic pathways, commonly involving a metal catalyst like copper(I) iodide or nickel complexes. lumenlearning.commasterorganicchemistry.com The mechanism for a copper-catalyzed reaction typically involves the coordination of the catalyst to the bromo-substituent, followed by halide exchange with the metal salt and subsequent release of the new halo-pyrazinone.
The bromine atom on the electron-deficient pyrazinone ring is susceptible to nucleophilic displacement. These transformations can occur via two primary mechanistic routes: Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism is a significant pathway for the substitution of halides on electron-poor aromatic and heteroaromatic rings. wikipedia.orgyoutube.com The reaction is activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as these groups can stabilize the negatively charged intermediate. lumenlearning.comlibretexts.org In this compound, the ring nitrogens and the C2-carbonyl group act as powerful EWGs, activating the C6-bromo substituent for nucleophilic attack.
The SNAr mechanism proceeds in two steps:
Addition: The nucleophile attacks the carbon atom bearing the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.org The negative charge is delocalized across the pyrazinone system, particularly onto the electronegative oxygen and nitrogen atoms.
Elimination: The aromaticity is restored by the expulsion of the bromide leaving group, resulting in the substituted product. masterorganicchemistry.com
A variety of nucleophiles can be employed in these reactions, including alkoxides, amines, and thiolates, to generate a diverse range of substituted pyrazinones. youtube.com
Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and represent a primary method for the functionalization of this compound. researchgate.netlibretexts.orgnobelprize.org Reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination all utilize a palladium catalyst to couple the bromopyrazinone with a suitable partner.
The general catalytic cycle for these reactions involves three main steps nobelprize.orglibretexts.org:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazinone, forming a Pd(II) complex. This is often the rate-determining step. libretexts.org
Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium center, displacing the halide. libretexts.orgwikipedia.org
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org
These reactions offer a broad scope and functional group tolerance, allowing for the synthesis of complex pyrazinone derivatives.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst/Ligand Example | Base Example | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ (Boronic Acid) | Pd(PPh₃)₄ | Na₂CO₃, K₂CO₃ | Aryl/Alkenyl-Pyrazinone |
| Sonogashira | R-C≡CH (Terminal Alkyne) | PdCl₂(PPh₃)₂/CuI | Et₃N, Piperidine | Alkynyl-Pyrazinone |
| Buchwald-Hartwig | R₂NH (Amine) | Pd₂(dba)₃ / XPhos | NaOt-Bu, Cs₂CO₃ | Amino-Pyrazinone |
| Stille | R-Sn(Bu)₃ (Organostannane) | Pd(PPh₃)₄ | (Not required) | Aryl/Alkenyl-Pyrazinone |
Influence of the N-Methyl Group and Carbonyl Functionality on Ring Reactivity
The N1-methyl group and the C2-carbonyl group exert significant electronic and structural effects on the pyrazinone ring, profoundly influencing its reactivity.
The carbonyl group at the C2 position is a potent electron-withdrawing group through both induction and resonance. This effect has two major consequences:
It significantly decreases the electron density of the pyrazinone ring, making the entire system more electrophilic. This deactivation is crucial for making the ring susceptible to nucleophilic attack, as discussed in section 3.1.2. masterorganicchemistry.comyoutube.com
Conversely, it deactivates the ring towards electrophilic aromatic substitution, as the ring is too electron-poor to attack most electrophiles (see section 3.3). libretexts.org
The N-methyl group at the N1 position primarily serves a structural role. By replacing the proton of the parent pyrazinone, it prevents tautomerization to the aromatic hydroxypyrazine form. This locks the molecule in the pyrazinone structure, ensuring the persistent electron-withdrawing character of the carbonyl group. Electronically, the methyl group is a weak electron-donating group through induction, but this effect is minor compared to the powerful deactivating effects of the ring nitrogens and the carbonyl group.
Computational studies on related heterocyclic systems often use density functional theory (DFT) to model the electronic landscape. hilarispublisher.comasrjetsjournal.org An electrostatic potential map of this compound would be expected to show significant positive potential (electron deficiency) on the ring carbons, particularly those ortho and para to the electron-withdrawing groups, confirming their susceptibility to nucleophilic attack.
Study of Electrophilic and Radical Reactions on the Pyrazinone System
While the reactivity of this compound is dominated by nucleophilic substitution at the C6 position, it is important to consider the potential for electrophilic and radical reactions.
Electrophilic Reactions: Electrophilic aromatic substitution (EAS) is a hallmark reaction of electron-rich aromatic systems like benzene. masterorganicchemistry.comyoutube.com However, for this compound, this reaction is highly disfavored. The pyrazinone ring is severely deactivated by the cumulative electron-withdrawing effects of the two ring nitrogens and the C2-carbonyl group. libretexts.org These groups reduce the nucleophilicity of the ring to a point where it is unable to attack all but the most potent electrophiles. longdom.org Attempting standard EAS reactions like nitration or Friedel-Crafts acylation would likely require extremely harsh conditions and would probably result in no reaction or decomposition. masterorganicchemistry.com
Radical Reactions: Radical reactions offer an alternative set of transformations. These reactions proceed via free-radical intermediates and typically involve three stages: initiation, propagation, and termination. youtube.comyoutube.com For this compound, several radical pathways could be envisioned.
Radical Debromination: In the presence of a radical initiator (e.g., AIBN) and a hydrogen atom donor (e.g., tributyltin hydride), a radical chain reaction could lead to the abstraction of the bromine atom to form a pyrazinonyl radical. libretexts.org This radical would then abstract a hydrogen atom from the donor to yield 1-methylpyrazin-2-one.
Radical Addition: The pyrazinonyl radical, once formed, could potentially add to a π-system, such as an alkene or alkyne, in an intermolecular or intramolecular fashion. libretexts.org This would be a propagation step in a radical chain process, leading to the formation of a new carbon-carbon bond. libretexts.org
The formation of pyrazine (B50134) cation radicals has also been reported in other contexts, suggesting that under specific oxidative conditions, radical species derived from the pyrazinone ring could be generated and participate in further reactions.
Detailed Mechanistic Studies of Key Synthetic and Transformative Pathways
Understanding the detailed mechanisms of key reactions is crucial for optimizing conditions and predicting outcomes. The Suzuki-Miyaura coupling serves as an excellent example of a transformative pathway for this compound.
Detailed Mechanism of the Suzuki-Miyaura Coupling: The catalytic cycle for the Suzuki-Miyaura coupling of this compound with a generic boronic acid (R-B(OH)₂) is outlined below, based on the generally accepted mechanism. libretexts.orgwikipedia.org
Oxidative Addition: The cycle begins with an active Pd(0)L₂ species, which undergoes oxidative addition to the C-Br bond of this compound. This forms a square planar Pd(II) intermediate, with the pyrazinone and bromide ligands in a cis orientation.
Transmetalation: This step requires the presence of a base (e.g., Na₂CO₃). The base reacts with the boronic acid to form a more nucleophilic boronate species [R-B(OH)₃]⁻. This boronate then transfers its organic group (R) to the palladium center, displacing the bromide ligand. This forms a new Pd(II) complex containing both the pyrazinone and the R-group.
Reductive Elimination: The final step is the reductive elimination of the two organic ligands from the palladium center. The C(pyrazinone)-C(R) bond is formed, releasing the final product, 6-R-1-methylpyrazin-2-one, and regenerating the Pd(0)L₂ catalyst, allowing the cycle to continue.
Computational studies using DFT can provide valuable insights into such catalytic cycles. hilarispublisher.com By calculating the energies of the intermediates and transition states, researchers can determine the rate-limiting step, understand the role of ligands, and rationalize the observed reactivity and selectivity. For this system, calculations would likely confirm that the electron-deficient nature of the pyrazinone ring facilitates the initial oxidative addition step.
Structural Elucidation and Advanced Spectroscopic Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 6-Bromo-1-methylpyrazin-2-one, ¹H and ¹³C NMR spectroscopy would provide critical information about the chemical environment of each hydrogen and carbon atom, respectively.
In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons of the methyl group and the two protons on the pyrazinone ring. The methyl protons would likely appear as a singlet in the upfield region of the spectrum. The two aromatic protons would appear as distinct signals, with their chemical shifts and coupling patterns providing information about their relative positions on the ring and the influence of the bromine and carbonyl functionalities.
Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon environments. Signals would be anticipated for the methyl carbon, the carbonyl carbon, and the four carbons of the pyrazinone ring. The chemical shifts of the ring carbons would be influenced by the electronegativity of the nitrogen and bromine atoms and the electron-withdrawing effect of the carbonyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | ~3.5 | ~35 |
| C₃-H | ~7.0-7.5 | ~125-135 |
| C₅-H | ~7.5-8.0 | ~130-140 |
| C=O | - | ~155-165 |
| C-Br | - | ~110-120 |
| C₂ | - | ~150-160 |
| C₆ | - | ~140-150 |
Note: The chemical shifts are estimated values based on known data for similar heterocyclic compounds and are presented for illustrative purposes.
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound (C₅H₅BrN₂O), high-resolution mass spectrometry would be able to confirm its exact mass with a high degree of accuracy.
A key feature in the mass spectrum of this compound would be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This would result in the molecular ion peak appearing as a pair of peaks (M and M+2) of almost equal intensity, which is a characteristic signature for a molecule containing one bromine atom.
Electron ionization mass spectrometry would also induce fragmentation of the molecule, providing further structural clues. Expected fragmentation pathways could include the loss of the bromine atom, the methyl group, or carbon monoxide from the carbonyl group. The analysis of these fragment ions would help to piece together the structure of the parent molecule.
Table 2: Anticipated Mass Spectrometry Data for this compound
| Ion | m/z (relative to ⁷⁹Br) | Description |
| [C₅H₅⁷⁹BrN₂O]⁺ | 188 | Molecular Ion (M) |
| [C₅H₅⁸¹BrN₂O]⁺ | 190 | Molecular Ion (M+2) |
| [C₅H₅N₂O]⁺ | 109 | Loss of Br |
| [C₄H₅BrN₂]⁺ | 160 | Loss of CO |
| [C₅H₂BrN₂O]⁺ | 185 | Loss of H from methyl group |
Note: The m/z values are theoretical and based on the most abundant isotopes, except where noted. The relative intensities of fragment ions would depend on the specific ionization conditions.
Single-Crystal X-Ray Diffraction for Definitive Three-Dimensional Structural Determination
Single-crystal X-ray diffraction stands as the gold standard for unambiguously determining the three-dimensional structure of a crystalline solid. This technique would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles of this compound.
If a suitable single crystal of the compound could be grown, X-ray diffraction analysis would reveal the planarity of the pyrazinone ring and the orientation of the methyl group. It would also provide detailed information about intermolecular interactions, such as hydrogen bonding or stacking interactions, in the solid state. This data is crucial for understanding the compound's physical properties and how it packs in a crystal lattice.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~7.0 |
| b (Å) | ~10.0 |
| c (Å) | ~9.5 |
| β (°) | ~105 |
| Volume (ų) | ~640 |
| Z | 4 |
Note: These values are purely illustrative and represent a plausible set of crystallographic parameters for a molecule of this type.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound.
For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the C=O (carbonyl) stretching vibration, typically in the region of 1650-1700 cm⁻¹. Other significant vibrations would include C-H stretching and bending modes for the methyl group and the aromatic ring, C-N stretching vibrations within the pyrazinone ring, and the C-Br stretching vibration, which would appear at a lower frequency. The complementary nature of IR and Raman spectroscopy would provide a comprehensive vibrational profile of the molecule.
Table 4: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O | Stretch | 1650 - 1700 |
| C-H (aromatic) | Stretch | 3000 - 3100 |
| C-H (methyl) | Stretch | 2850 - 3000 |
| C-N | Stretch | 1200 - 1350 |
| C-Br | Stretch | 500 - 650 |
Note: These are general ranges for the expected vibrational modes and can vary based on the specific molecular environment.
Computational Chemistry and Theoretical Investigations of 6 Bromo 1 Methylpyrazin 2 One
Electronic Structure Calculations Utilizing Density Functional Theory (DFT) and Ab Initio Methods
The electronic properties of 6-bromo-1-methylpyrazin-2-one could be theoretically modeled using DFT and ab initio quantum chemical calculations. These methods provide insights into the molecule's stability, reactivity, and spectroscopic characteristics. A common approach involves geometry optimization of the molecule to find its most stable three-dimensional structure, followed by the calculation of various electronic parameters. For a molecule like this compound, a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would typically be employed for accurate calculations.
The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting areas prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the HOMO would likely be distributed over the pyrazinone ring and the bromine atom, while the LUMO would also be delocalized across the ring system.
Without specific calculations, a hypothetical data table for the frontier molecular orbitals of this compound might look like this:
| Parameter | Predicted Value (eV) |
| HOMO Energy | |
| LUMO Energy | |
| HOMO-LUMO Gap (ΔE) | |
| Note: The values in this table are placeholders and would require actual DFT calculations to be determined. |
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. wisc.eduuni-rostock.de This analysis transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding/antibonding orbitals. wisc.edu For this compound, NBO analysis could reveal the nature of the bonding between the atoms and quantify the extent of electron delocalization within the pyrazinone ring. It would also provide information on the stabilization energies arising from interactions between occupied (donor) and unoccupied (acceptor) orbitals, which are key to understanding the molecule's stability and reactivity.
Molecular Electrostatic Potential (MEP) Mapping for Identification of Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.netuni-muenchen.de It is a valuable tool for identifying sites that are susceptible to electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are attractive to electrophiles. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are likely sites for nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms in the ring, suggesting these are sites for electrophilic interaction. Positive potential might be expected around the hydrogen atoms of the methyl group and parts of the ring.
Prediction of Spectroscopic Parameters (e.g., UV-Vis Absorption Maxima, NMR Chemical Shifts)
Computational methods can be used to predict various spectroscopic properties of a molecule. Time-dependent DFT (TD-DFT) is a common method for calculating the electronic transitions that correspond to UV-Vis absorption spectra. This would allow for the prediction of the maximum absorption wavelength (λmax) for this compound. Furthermore, the Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (δ) for ¹H and ¹³C atoms. These predicted spectra can be compared with experimental data to confirm the molecular structure.
A hypothetical table of predicted spectroscopic data for this compound is presented below:
| Spectroscopic Parameter | Predicted Value |
| UV-Vis λmax (nm) | |
| ¹H NMR Chemical Shifts (ppm) | |
| ¹³C NMR Chemical Shifts (ppm) | |
| Note: These values are illustrative and require specific computational studies for accurate prediction. |
Conformational Analysis and Tautomerism Studies of Pyrazinone Isomers
Computational methods are also employed to study the different possible spatial arrangements (conformations) of a molecule and the relative stabilities of its isomers, including tautomers. sapub.orgresearchgate.net For this compound, a conformational analysis would investigate the rotation of the methyl group and any potential puckering of the pyrazinone ring to identify the most stable conformer. Tautomerism studies could explore the possibility of proton migration to form different isomers, for example, the conversion of the pyrazin-2-one to a 2-hydroxypyrazine tautomer. By calculating the relative energies of these different forms, the most stable isomer in a given environment (gas phase or solution) can be predicted.
Derivation of Quantum Chemical Descriptors for Structure-Reactivity Relationships
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its chemical reactivity and biological activity. rasayanjournal.co.inresearchgate.net These descriptors include parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. By calculating these values for this compound, it would be possible to gain a quantitative understanding of its reactivity. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate the structure of a molecule with its observed activity. researchgate.net
A representative table of quantum chemical descriptors is shown below:
| Descriptor | Formula | Predicted Value |
| Ionization Potential (I) | -EHOMO | |
| Electron Affinity (A) | -ELUMO | |
| Electronegativity (χ) | (I + A) / 2 | |
| Chemical Hardness (η) | (I - A) / 2 | |
| Chemical Softness (S) | 1 / (2η) | |
| Electrophilicity Index (ω) | χ² / (2η) | |
| Note: The values in this table are dependent on the calculated HOMO and LUMO energies and are currently undetermined for this compound. |
Applications in Medicinal Chemistry Research: Pre Clinical Investigations
Strategic Role of the Pyrazinone Scaffold in Contemporary Drug Design and Development
The pyrazinone scaffold is a privileged structure in medicinal chemistry, offering a versatile template for the design of novel therapeutic agents. Its inherent chemical features, including the presence of nitrogen atoms capable of forming hydrogen bonds and a planar ring system that can engage in π-stacking interactions, make it an attractive starting point for developing molecules that can bind to biological targets with high affinity and specificity. The strategic importance of the pyrazinone core lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of physicochemical properties and the exploration of a wide chemical space to optimize biological activity.
Structure-Activity Relationship (SAR) Studies of 6-Bromo-1-methylpyrazin-2-one Analogues
The biological activity of pyrazinone derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring. acs.org Structure-Activity Relationship (SAR) studies are therefore crucial in identifying the key structural features that govern the potency and selectivity of these compounds.
Identification of Key Structural Features and Pharmacophores for Biological Activity
Research into a series of pyrazinone analogues has shed light on the critical pharmacophoric elements necessary for their biological effects. acs.org For instance, in the context of anti-HIV activity, the pyrazinone ring itself serves as a central scaffold. The substituent at the 1-position, a methyl group in the case of this compound, and the halogen at the 6-position are key modulators of activity.
Systematic modifications of the pyrazinone core have revealed that the presence of a methyl group at the N1-position is not always essential for activity against wild-type HIV-1. acs.org However, this substitution can influence the activity profile against various drug-resistant mutant strains of the virus. acs.org The bromo substituent at the 6-position also plays a significant role in the interaction with the biological target. The size, electronegativity, and hydrogen-bonding capacity of the substituent at this position can dramatically alter the binding affinity and, consequently, the inhibitory potency of the compound.
Mechanistic Elucidation of Biological Interactions at a Molecular Level (e.g., Enzyme Inhibition, Receptor Binding)
Understanding how pyrazinone derivatives interact with their biological targets at a molecular level is fundamental to the rational design of more effective therapeutic agents. These studies often involve a combination of enzymatic assays, biophysical techniques, and computational modeling.
Exploration of Pyrazinone Series for Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitory Activity
A significant area of investigation for pyrazinone-based compounds has been their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. acs.org NNRTIs are a critical component of highly active antiretroviral therapy (HAART). They bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme essential for viral replication. This binding induces a conformational change in the enzyme, leading to the inhibition of its DNA polymerase activity.
Molecular modeling studies of pyrazinone analogues have provided insights into their binding mode within the NNRTI binding pocket of HIV-1 RT. acs.org These models suggest that the pyrazinone ring acts as a central anchor, with its substituents making crucial contacts with amino acid residues in the binding pocket. For example, the carbonyl group of the pyrazinone ring can form a key hydrogen bond with the backbone of a lysine (B10760008) residue (Lys101), while other parts of the molecule can engage in hydrophobic and van der Waals interactions with surrounding residues. acs.org
The following table summarizes the inhibitory activity of selected pyrazinone analogues against wild-type HIV-1 and a key drug-resistant mutant strain, highlighting the impact of substitutions at the N1 and C6 positions of the pyrazinone ring.
| Compound | N1-Substituent | C6-Substituent | Wild-Type HIV-1 IC₅₀ (µM) | K103N Mutant IC₅₀ (µM) |
| Analogue 1 | CH₃ | H | >125 | >125 |
| Analogue 2 | H | H | 0.015 | 0.38 |
| Analogue 3 | CH₃ | Br | 0.009 | 0.076 |
| Analogue 4 | H | Br | 0.004 | 0.015 |
Data sourced from a study on a series of pyrazinone NNRTIs and presented here for illustrative purposes. The specific activities for this compound were not individually reported in the referenced study but can be inferred from the SAR trends.
Rational Design and Synthesis of Pyrazinone-Based Lead Compounds for Specific Biological Targets
The insights gained from SAR and mechanistic studies form the foundation for the rational design of novel pyrazinone-based lead compounds. By understanding which structural modifications enhance activity and improve the pharmacological profile, medicinal chemists can design new molecules with a higher probability of success.
The synthesis of pyrazinone derivatives often involves multi-step sequences starting from commercially available materials. The construction of the pyrazinone core can be achieved through various synthetic routes, followed by the introduction of the desired substituents at specific positions. For instance, the bromine atom at the 6-position can be introduced via electrophilic bromination, and the methyl group at the N1-position can be installed through N-alkylation. The subsequent diversification of the scaffold allows for the creation of a library of analogues for further biological evaluation. The goal is to develop lead compounds with potent and selective activity against the intended biological target, favorable pharmacokinetic properties, and a low propensity for toxicity.
Analytical Methodologies for Research Scale Characterization and Quantification
Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))
Chromatographic techniques are central to the separation and analysis of 6-Bromo-1-methylpyrazin-2-one from reaction mixtures and for purity assessment. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are applicable, with the choice depending on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC (RP-HPLC) is a primary method for the analysis of polar and non-volatile compounds. For this compound, which possesses both polar (the pyrazinone ring) and non-polar (the bromo- and methyl- groups) characteristics, RP-HPLC offers excellent separation capabilities. A typical RP-HPLC method would be developed and validated according to ICH guidelines to ensure its suitability for its intended purpose. pensoft.net
A C18 column is a common choice for the stationary phase due to its versatility in separating a wide range of compounds. pensoft.net The mobile phase composition is critical for achieving good resolution and peak shape. A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often employed. pensoft.netijmrhs.com The pH of the aqueous phase can be adjusted to optimize the retention and selectivity for the analyte. pensoft.net Detection is commonly performed using a UV-Vis detector, as the pyrazinone ring system is expected to have a significant UV absorbance. pensoft.net
An illustrative example of HPLC conditions for a structurally related brominated heterocyclic compound is presented in the table below.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| This table presents a hypothetical HPLC method for this compound based on established methods for similar heterocyclic compounds. |
Gas Chromatography (GC):
For volatile and thermally stable compounds, Gas Chromatography, often coupled with a mass spectrometer (GC-MS), is a powerful tool for separation and identification. Given that many pyrazine (B50134) derivatives are volatile, GC-MS is a viable technique for the analysis of this compound. nih.govnih.gov The use of a mass spectrometer as a detector provides not only quantitative data but also structural information, aiding in the unambiguous identification of the compound and any impurities. nih.gov
The choice of the capillary column's stationary phase is crucial for achieving separation. A mid-polarity phase, such as a 5% phenyl-methylpolysiloxane, is often a good starting point for a wide range of analytes.
An example of GC-MS parameters for the analysis of substituted pyrazines is provided below.
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
| This table illustrates a potential GC-MS method for this compound based on methods for related pyrazine compounds. nih.gov |
Advanced Sample Preparation and Derivatization Protocols for Enhanced Detection Sensitivity
Effective sample preparation is critical for accurate and reproducible analytical results. The primary goals are to remove interfering matrix components and to concentrate the analyte of interest. wur.nl For research-scale analysis where the compound might be in a complex reaction mixture, techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used.
Sample Preparation:
Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases. For this compound, one might extract the compound from an aqueous reaction quench into an organic solvent like ethyl acetate (B1210297) or dichloromethane.
Solid-Phase Extraction (SPE): SPE allows for the selective retention of the analyte on a solid sorbent while impurities are washed away. A reversed-phase SPE cartridge (e.g., C18) could be used, where the compound is adsorbed and then eluted with a stronger organic solvent.
Derivatization:
Derivatization is a chemical modification of the analyte to enhance its analytical properties, such as volatility for GC analysis or UV absorbance/fluorescence for HPLC detection. researchgate.netsigmaaldrich.com
For GC Analysis: If this compound exhibits poor chromatographic performance or low volatility, derivatization can be employed. Silylation is a common technique where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. sigmaaldrich.com
For HPLC Analysis: While the pyrazinone core likely has sufficient UV absorbance, derivatization can be used to introduce a fluorophore for highly sensitive fluorescence detection, which is particularly useful for trace-level analysis.
A hypothetical derivatization protocol for enhancing GC-MS analysis is outlined below.
| Step | Procedure |
| 1. Sample Preparation | Dissolve a known amount of the crude reaction mixture containing this compound in a suitable solvent (e.g., pyridine). |
| 2. Derivatization | Add an excess of a silylating agent (e.g., BSTFA with 1% TMCS) to the sample solution. |
| 3. Reaction | Heat the mixture at 60-80 °C for 30-60 minutes to ensure complete derivatization. |
| 4. Analysis | Cool the sample and directly inject an aliquot into the GC-MS system. |
| This table outlines a general silylation procedure that could be adapted for this compound. sigmaaldrich.com |
Development of Quantitative Analytical Methods for Research Purity and Yield Determination
The development of a robust quantitative analytical method is essential for determining the purity of the synthesized this compound and for calculating the reaction yield accurately. This typically involves method validation according to established guidelines to ensure reliability. youtube.com
Method Validation Parameters:
A validated HPLC method would typically include the following parameters:
Specificity/Selectivity: The ability of the method to distinguish the analyte from other components in the sample. youtube.com
Linearity and Range: The method should produce results that are directly proportional to the concentration of the analyte over a defined range. researchgate.net
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. youtube.com
Accuracy: The closeness of the test results obtained by the method to the true value. youtube.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net
An example of validation data for a hypothetical quantitative HPLC method for a related brominated compound is shown below.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
| This table presents typical validation parameters for a quantitative HPLC method, which would be the target for a method developed for this compound. researchgate.net |
By employing these analytical methodologies, researchers can confidently characterize and quantify this compound, ensuring the quality and reproducibility of their research findings.
Future Research Perspectives and Emerging Directions for 6 Bromo 1 Methylpyrazin 2 One Studies
Development of Environmentally Sustainable and Green Synthetic Routes
The future synthesis of 6-Bromo-1-methylpyrazin-2-one will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and enhance efficiency. Traditional synthetic methods for pyrazinone scaffolds can involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. nih.gov Future research will focus on developing more benign and sustainable alternatives.
One promising avenue is the use of eco-friendly solvents and catalysts. For instance, reactions in water or deep eutectic solvents (DESs) are being explored for the synthesis of related heterocyclic compounds. nih.gov The use of biocatalysts, such as enzymes, could also offer a highly selective and environmentally friendly route to this compound and its derivatives.
Furthermore, microwave-assisted and ultrasound-assisted organic synthesis are gaining traction as green chemistry tools. These techniques can significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. The application of these technologies to the synthesis of this compound could lead to more efficient and sustainable production processes.
| Green Synthesis Approach | Potential Advantages for this compound Synthesis |
| Use of Green Solvents (e.g., water, deep eutectic solvents) | Reduced toxicity, improved safety, potential for catalyst recycling. nih.gov |
| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. |
| Microwave-Assisted Synthesis | Accelerated reaction rates, increased yields, energy efficiency. |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved mass transfer, reduced energy input. |
Exploration of Novel Biological Activities Beyond Current Indications and Target Identification
While the initial biological evaluation of pyrazinone derivatives has often focused on areas like anticancer and antimicrobial activities, the structural features of this compound suggest a broader therapeutic potential. ontosight.aiontosight.ai The presence of the bromine atom and the N-methylated pyrazinone core provides a unique electronic and steric profile that could lead to interactions with a variety of biological targets.
Future research should venture into unexplored therapeutic areas. For example, the investigation of its activity as an inhibitor of kinases, proteases, or other enzymes implicated in a range of diseases could yield significant discoveries. nih.gov The structural similarity of the pyrazinone core to naturally occurring signaling molecules suggests that this compound could also be investigated for its role in modulating cellular communication pathways, such as quorum sensing in bacteria. nih.govacs.org
A crucial aspect of this exploration will be target identification. Modern chemical biology approaches, such as affinity-based protein profiling and chemoproteomics, can be employed to identify the specific cellular proteins that interact with this compound. Elucidating the mechanism of action at a molecular level will be paramount for its development as a potential therapeutic agent.
Integration of Advanced Computational Modeling for Accelerated Rational Design
To expedite the discovery and optimization of this compound derivatives, the integration of advanced computational modeling will be indispensable. In silico techniques can provide valuable insights into the structure-activity relationships (SAR) of this compound, guiding the design of more potent and selective analogs.
Molecular docking studies can predict the binding modes of this compound and its derivatives within the active sites of various biological targets. This can help in prioritizing compounds for synthesis and biological testing. Furthermore, quantum mechanical calculations can be used to understand the electronic properties of the molecule, which are crucial for its reactivity and interaction with biological systems.
Molecular dynamics simulations can provide a dynamic picture of how this compound interacts with its target proteins over time, offering a deeper understanding of the binding kinetics and thermodynamics. The use of machine learning and artificial intelligence algorithms to analyze large datasets of chemical structures and biological activities can further accelerate the rational design of novel pyrazinone-based compounds with desired properties.
| Computational Technique | Application in this compound Research |
| Molecular Docking | Prediction of binding poses and affinities to biological targets. |
| Quantum Mechanics | Elucidation of electronic structure and reactivity. |
| Molecular Dynamics | Simulation of dynamic interactions with target molecules. |
| Machine Learning/AI | Prediction of biological activity and optimization of molecular properties. |
Potential Applications in Other Chemical Fields (e.g., Materials Science, Catalysis, Agrochemicals)
The unique chemical structure of this compound also opens up avenues for its application beyond the realm of medicine. The pyrazinone core and the reactive bromine atom can be exploited to develop novel materials and catalysts.
In materials science , pyrazinone-containing polymers have shown promise as high-capacity cathode materials for rechargeable batteries. nih.govosti.gov The ability of the pyrazine (B50134) ring to undergo reversible redox reactions makes it an attractive component for energy storage materials. The bromine atom on the this compound scaffold could serve as a handle for polymerization or for grafting the molecule onto other materials to impart specific functionalities.
In the field of catalysis , pyrazinone derivatives can act as ligands for transition metal catalysts. researchgate.net The nitrogen atoms in the pyrazinone ring can coordinate with metal ions, and the electronic properties of the ring can be tuned by substituents to influence the catalytic activity. Future research could explore the use of this compound-based ligands in a variety of catalytic transformations.
Furthermore, the biological activity of heterocyclic compounds is not limited to human medicine. Many successful agrochemicals , such as herbicides and insecticides, are based on heterocyclic scaffolds. ncert.nic.inmdpi.com The potential of this compound and its derivatives as novel agrochemicals warrants investigation. Screening for herbicidal, fungicidal, or insecticidal activity could lead to the development of new crop protection agents.
Q & A
Q. What are the common synthetic routes for preparing 6-Bromo-1-methylpyrazin-2-one, and how can reaction conditions be optimized for yield?
- Methodological Answer : A typical synthesis involves bromination of 1-methylpyrazin-2-one using reagents like N-bromosuccinimide (NBS) under controlled conditions. Solvent choice (e.g., DMF or CCl₄), temperature (0–25°C), and catalyst (e.g., AIBN) critically influence regioselectivity and yield. For example, highlights the use of nucleophilic substitution in ethanol or acetonitrile for brominated analogs, suggesting similar optimization strategies . Post-reaction purification via column chromatography or recrystallization (as seen in ) is recommended to achieve >95% purity.
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Structural confirmation requires a multi-technique approach:
- NMR Spectroscopy : ¹H and ¹³C NMR can verify substitution patterns (e.g., methyl and bromine positions).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., molecular ion peak for C₅H₅BrN₂O).
- Elemental Analysis : Validates Br content (~35–37% by weight).
- Single-Crystal X-ray Diffraction : As demonstrated in and , crystallography resolves ambiguities in regiochemistry and stereoelectronic effects .
Advanced Research Questions
Q. What advanced strategies are employed to resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or MS data (e.g., unexpected splitting or fragment ions) may arise from tautomerism or impurities. Researchers should:
- Use Variable Temperature (VT) NMR : To detect dynamic processes (e.g., keto-enol tautomerism).
- Perform 2D NMR (COSY, NOESY) : To map coupling networks and spatial proximity of substituents.
- Cross-validate with Computational Chemistry : DFT calculations (e.g., Gaussian) predict spectral profiles and compare with experimental data. emphasizes iterative data analysis to address contradictions .
Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Bromine acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations include:
- Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 for electron-deficient heterocycles.
- Base Optimization : K₂CO₃ or Cs₂CO₃ in toluene/water mixtures.
- Steric Effects : The methyl group at position 1 may hinder coupling; notes similar steric challenges in 2-bromo-6-methylpyridine derivatives . Reaction monitoring via TLC or LC-MS is critical to track intermediate formation.
Q. What methodologies are used to study the biological interactions of this compound with target proteins?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to enzymes (e.g., kinases).
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD values).
- Crystallographic Studies : Co-crystallization with target proteins (as in ) reveals precise interactions . underscores the role of brominated pyrazines in probing biomolecular interactions .
Comparative and Mechanistic Questions
Q. How does this compound compare to other brominated pyrazine derivatives in terms of electronic properties?
- Methodological Answer : Cyclic voltammetry (CV) and Hammett constants (σ) quantify electron-withdrawing effects. For example, bromine at position 6 increases electrophilicity compared to 3-bromo isomers. highlights electronic variations in imidazo[1,2-a]pyrazine analogs, suggesting similar comparative studies .
Q. What mechanistic insights can be gained from studying the thermal degradation of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
